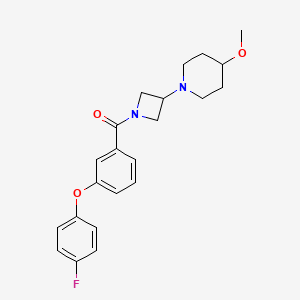

(3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O3/c1-27-19-9-11-24(12-10-19)18-14-25(15-18)22(26)16-3-2-4-21(13-16)28-20-7-5-17(23)6-8-20/h2-8,13,18-19H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDWVKUEMIAVQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis begins with commercially available starting materials such as 4-fluorophenol, benzene, piperidine, and azetidine derivatives.

Reaction Steps

Step 1: : The synthesis of the 4-fluorophenoxyphenyl intermediate involves the nucleophilic aromatic substitution reaction between 4-fluorophenol and a chlorobenzene derivative under basic conditions.

Step 2: : The formation of the methoxypiperidinyl azetidinyl intermediate is achieved by the N-alkylation of piperidine with an azetidine derivative, typically using a strong base like sodium hydride.

Step 3: : The final coupling of the two intermediates is facilitated by a condensation reaction, employing reagents like N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Scale-Up Synthesis: : For large-scale production, the synthetic route is optimized to enhance yield and reduce reaction time. Continuous flow reactors may be employed for the nucleophilic aromatic substitution and N-alkylation steps, ensuring efficient heat transfer and mixing.

Purification: : Industrial production involves advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, yielding N-oxide derivatives under the influence of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

Reduction: : Reduction of the ketone group can produce secondary alcohols, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, meta-chloroperbenzoic acid.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogens, alkylating agents, acylating agents.

Major Products Formed

Oxidation: : N-oxide derivatives.

Reduction: : Secondary alcohols.

Substitution: : Functionalized aromatic compounds.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Chemistry: : Utilized as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : Acts as a probe to study biological pathways, receptor binding, and enzyme inhibition due to its ability to interact with various biomolecules.

Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: : Used in the development of advanced materials, including polymers and coatings, owing to its unique structural properties.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Molecular Targets: : It interacts with specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or agonist of certain G-protein coupled receptors (GPCRs).

Pathways Involved: : It influences signaling pathways such as the MAPK/ERK pathway, leading to alterations in cellular processes like proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

- The target compound’s higher LogP (3.8) compared to fluorophenyl-piperazine derivatives (2.9–3.1) suggests enhanced lipophilicity, likely due to the 4-fluorophenoxy group and azetidine-piperidine hybrid.

- Melting points for analogs range widely (112–151°C), influenced by crystallinity from hydrogen-bonding groups like piperidine or oxalate salts .

Biological Activity

The compound (3-(4-Fluorophenoxy)phenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone , also known by its CAS number 1448133-52-5 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative, antiviral, and other pharmacological effects, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 420.5 g/mol . The presence of a fluorophenoxy group and a methoxypiperidine moiety suggests potential interactions with biological targets relevant to various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C25H25FN2O3 |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1448133-52-5 |

Antiproliferative Activity

Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, azetidinone derivatives have been shown to inhibit the proliferation of human breast carcinoma cells (MCF-7 and MDA-MB-231) at nanomolar concentrations . The specific activity of this compound against these cell lines remains to be fully elucidated but can be inferred from related studies.

Antiviral Activity

Azetidinone compounds have also demonstrated antiviral properties. For example, certain derivatives have been reported to inhibit the replication of human coronaviruses and influenza viruses, showcasing moderate efficacy with EC50 values ranging from 8.3 µM to 45 µM . While specific data for the target compound is limited, its structural similarities suggest potential antiviral activity.

Other Pharmacological Effects

The azetidinone scaffold is associated with a wide range of biological activities beyond anticancer and antiviral effects. These include:

- Antibacterial : Many azetidinones exhibit antibacterial properties, often linked to their ability to inhibit bacterial cell wall synthesis.

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation through modulation of cytokine release.

- Nootropic : Compounds with similar structures have been explored for cognitive enhancement effects.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of azetidinone derivatives:

- Anticancer Studies : A study demonstrated that specific azetidinones could induce apoptosis in solid tumor cell lines, including breast and prostate cancer cells . The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins.

- Antiviral Research : In a comparative analysis, azetidinones were found to outperform standard antiviral treatments in inhibiting viral replication in vitro, suggesting a novel therapeutic avenue for viral infections .

- Mechanistic Insights : Investigations into the mechanisms of action for related compounds indicate that they may act through multiple pathways, including inhibition of key enzymes involved in cancer cell metabolism and viral replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.